molecular formula C24H26N4O4 B2440119 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396765-89-1

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

Cat. No. B2440119
CAS RN: 1396765-89-1
M. Wt: 434.496
InChI Key: SWIBJVCANJZSMV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several ring structures and functional groups. The benzofuran and pyrazolopyridine rings are aromatic, which means they are likely to contribute to the stability of the molecule. The piperazine ring is a saturated cyclic amine, which could potentially participate in hydrogen bonding and other intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any substituents. Factors that could influence its properties include its size, shape, charge distribution, and the presence of any polar or nonpolar regions .

Scientific Research Applications

Synthesis and Biological Activities

The compound is structurally related to various pyrazoline, pyrazole derivatives, and benzofuran hybrids, which have been synthesized and studied for their biological activities. For example, pyrazoline and pyrazole derivatives have been synthesized for their antibacterial and antifungal activities. These compounds showed significant performance against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans using Nutrient Agar (NA) and Sabouraud Dextrose Agar (SDA) diffusion methods (Hassan, 2013). Similarly, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been developed, showing potent antibacterial efficacies and biofilm inhibition activities, including against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).

Synthesis Methods and Chemical Properties

The synthesis of related compounds provides insights into the potential methods that could be applied to the synthesis of 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone. Enaminones incorporating benzofuran moieties have been used as precursors for synthesizing various novel azines and azolotriazines (Sanad & Mekky, 2018). This approach could be relevant for the synthesis of the compound , given its structural components.

Antimicrobial Activities

Further derivatives of benzofuran compounds have shown significant antimicrobial activities, highlighting the potential of these compounds in addressing bacterial resistance. For instance, compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed strong antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, investigating its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-24(2)14-17-6-5-8-20(22(17)32-24)31-16-21(29)26-10-12-27(13-11-26)23(30)18-15-25-28-9-4-3-7-19(18)28/h3-9,15H,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIBJVCANJZSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

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